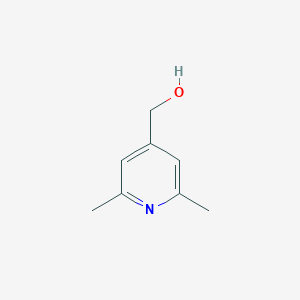

(2,6-Dimethylpyridin-4-yl)methanol

Vue d'ensemble

Description

The compound (2,6-Dimethylpyridin-4-yl)methanol is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of the methanol group suggests solubility in polar solvents and potential for hydrogen bonding.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, a complex containing a pyridine derivative was synthesized by reacting dibenzyltin(IV) chloride with 2,6-pyridine dicarboxylic acid in a methanol solution, indicating that methanol can act as a solvent and participant in the synthesis of pyridine derivatives . Another study reported the synthesis of a series of 6-substituted-2,4-dimethyl-3-pyridinols, which involved a low-temperature aryl bromide-to-alcohol conversion, suggesting a potential synthetic route for (2,6-Dimethylpyridin-4-yl)methanol .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex. For example, the bis[(2,6-pyridinedicarboxylato)(methanol)dibenzyltin(IV)] complex synthesized in one study was characterized by X-ray single crystal diffraction analysis, revealing a seven-coordinate dimer with a distorted bipyramidal structure . This indicates that the molecular structure of (2,6-Dimethylpyridin-4-yl)methanol could also be characterized using similar analytical techniques to determine its geometry and bonding environment.

Chemical Reactions Analysis

Pyridine derivatives are known to participate in various chemical reactions. The study on the reactivity of 6-substituted-2,4-dimethyl-3-pyridinols showed that these compounds have antioxidant properties and can react with peroxyl radicals, suggesting that (2,6-Dimethylpyridin-4-yl)methanol may also exhibit similar reactivity . Additionally, pyridine compounds have been shown to undergo ring-cleavage reactions under certain conditions, as demonstrated by the reaction of 6H-pyrrolo[3,4-d]pyridazines with dimethyl acetylenedicarboxylate in methanol .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by their molecular structure. The excess molar enthalpies of mixtures containing methanol and various pyridines, including 2,6-dimethylpyridine, were measured, showing negative excess enthalpies and suggesting strong hydrogen bonding and specific solvation effects . These findings imply that (2,6-Dimethylpyridin-4-yl)methanol may also exhibit significant intermolecular interactions due to its methanol moiety, affecting its thermodynamic properties.

Applications De Recherche Scientifique

Thermodynamics and Solution Behavior

Heat of Dilution Studies : A study by Heintz et al. (2006) investigated the heat of dilution of alcohols in various pyridine derivatives, including 2,6-dimethylpyridine, using experimental data and ab initio calculations. This research provides insights into the thermodynamic properties of mixtures containing 2,6-dimethylpyridine and its interaction with other components through hydrogen bonding (Heintz, Wandschneider, Lüning, & Marczak, 2006).

Enthalpy of Solution Measurements : Marczak et al. (2004) conducted calorimetric investigations to understand the enthalpy changes during the dissolution of methanol in pyridine derivatives, such as 2,6-dimethylpyridine. Their findings contribute to the understanding of the energetics of pyridine-alcohol interactions (Marczak, Heintz, & Bucek, 2004).

Catalysis and Chemical Synthesis

- Nickel Complex Synthesis : Kermagoret and Braunstein (2008) synthesized nickel complexes with bidentate N,O-type ligands, including (pyridin-2-yl)methanol, and applied them in the catalytic oligomerization of ethylene. This showcases the potential of 2,6-dimethylpyridine derivatives in catalysis and polymerization processes (Kermagoret & Braunstein, 2008).

Molecular Interactions and Solvent Effects

- Molecular Clusters in Aqueous Solutions : Marczak et al. (2011) used small-angle neutron scattering to demonstrate that molecules in aqueous solutions of pyridine and its derivatives, like 2,6-dimethylpyridine, form clusters. This research is significant in understanding the molecular organization and interaction in solutions (Marczak, Czech, Almásy, & Lairez, 2011).

Polymerization Studies

- Polymerization Kinetics : Brooks (1970) explored the oxidative condensation of 2,6-dimethylphenol, catalyzed by copper compounds, in pyridine and pyridine-methanol mixtures. This study offers insights into the polymerization kinetics relevant to 2,6-dimethylpyridine derivatives (Brooks, 1970).

Safety And Hazards

The safety information for “(2,6-Dimethylpyridin-4-yl)methanol” includes several hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Propriétés

IUPAC Name |

(2,6-dimethylpyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-3-8(5-10)4-7(2)9-6/h3-4,10H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDGHMPQNVTNRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396925 | |

| Record name | (2,6-dimethylpyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,6-Dimethylpyridin-4-yl)methanol | |

CAS RN |

18088-01-2 | |

| Record name | (2,6-dimethylpyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

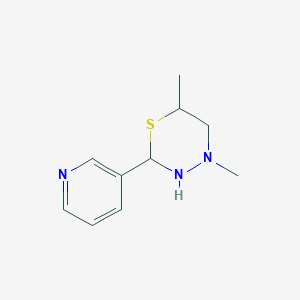

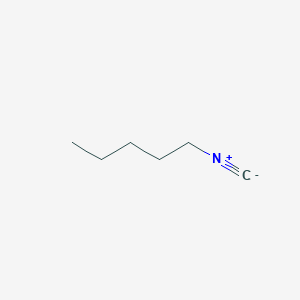

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,7-Trimethylpyrazolo[1,5-a]pyridine](/img/structure/B97574.png)